Scientific Field: Organic Chemistry, Medicinal Chemistry
Summary of the Application: This research involves the design and synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety.
Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques.
Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus.
Scientific Field: Inorganic Chemistry
Summary of the Application: This research involves the acylation of anisole with benzoyl chloride over rapidly synthesized fly ash–based HBEA zeolite.
Methods of Application: Stable HBEA zeolite with high surface area and strong acid sites was synthesized from coal fly ash–based silica extract via indirect hydrothermal synthesis.
Results or Outcomes: High conversion of benzoyl chloride with anisole was achieved, reaching up to 83% with a 93–96% selectivity toward 4-methoxyacetophenone.
Scientific Field: Physical Chemistry
Summary of the Application: This research involves the solvolyses of benzoyl chlorides, including 4-(4-morpholinyl)-benzoyl chloride, in weakly nucleophilic media.
Methods of Application: The study is based on the extended Grunwald-Winstein (GW) equation, which provides quantitative evidence for the simultaneous operation of both cationic and addition reaction channels for solvolyses of a single substrate.
Scientific Field: Organic Chemistry
Summary of the Application: Benzoyl chloride is mainly useful for the production of peroxides.
Methods of Application: The production of peroxides involves the reaction of benzoyl chloride with other reagents.
Results or Outcomes: The outcome of this process is the formation of peroxides, which have various applications in different fields.
Scientific Field: Biochemistry, Analytical Chemistry
Summary of the Application: Benzoyl chloride derivatization is used to improve the analysis of polar small molecules in biological samples using liquid chromatography–tandem mass spectrometry (LC–MS/MS).
Methods of Application: The process involves sample preparation and method development for the analysis of polar small molecules using benzoyl chloride derivatization.
Results or Outcomes: This technique has been applied to metabolomics analyses, providing improved sensitivity and selectivity.
Scientific Field: Organic Chemistry, Industrial Chemistry
Summary of the Application: Benzoyl chloride is used in the preparation of dyes, perfumes, pharmaceuticals, and resins.
Methods of Application: The specific methods of application depend on the particular product being synthesized.
Results or Outcomes: The outcome is the production of various products such as dyes, perfumes, pharmaceuticals, and resins.
Benzoyl chloride, 4-(4-morpholinyl)- is a chemical compound characterized by the presence of a benzoyl functional group attached to a morpholine ring. This compound is part of a broader class of benzoyl chlorides, which are known for their reactivity and utility in various chemical syntheses. The morpholine moiety enhances the compound's solubility and biological activity, making it an interesting subject for research and applications in medicinal chemistry.
These reactions underline its importance as a synthetic intermediate in organic chemistry.
The biological activity of benzoyl chloride, 4-(4-morpholinyl)- has been investigated in various studies. Compounds containing morpholine rings often exhibit significant pharmacological properties, including:
These biological activities make benzoyl chloride derivatives valuable in drug development.
Several methods can be employed to synthesize benzoyl chloride, 4-(4-morpholinyl)-:
These methods highlight the versatility and accessibility of synthesizing this compound.
Benzoyl chloride, 4-(4-morpholinyl)- has diverse applications across various fields:
These applications underscore its importance in both industrial and research settings.
Interaction studies involving benzoyl chloride derivatives often focus on their binding affinity to biological targets. For instance:
Such studies are crucial for understanding the mechanisms underlying their biological effects.
Benzoyl chloride, 4-(4-morpholinyl)- shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzoyl Chloride | Benzene ring + carbonyl + chlorine | Basic structure without additional functional groups |
| 4-Chlorobenzoyl Chloride | Chlorine on para position | Lacks morpholine; primarily used in simpler acylation |
| 4-Morpholinobenzamide | Morpholine + amide linkage | More complex due to amide formation; potential for different biological activity |
| N-Benzoylmorpholine | Morpholine + benzoyl group | Similar functional groups but lacks chlorine; different reactivity |
Benzoyl chloride, 4-(4-morpholinyl)- is unique due to its combination of a reactive acyl chloride and a morpholine ring, enhancing its solubility and biological activity compared to other similar compounds.
This detailed exploration illustrates the significance of benzoyl chloride, 4-(4-morpholinyl)- in chemical synthesis and its potential applications in pharmaceuticals and beyond.
Benzoyl chloride, 4-(4-morpholinyl)- is systematically classified under multiple nomenclature systems that reflect its complex structural features and functional group arrangements. The compound is officially registered under Chemical Abstracts Service number 162848-18-2 and bears the molecular formula C11H12ClNO2 with a molecular weight of 225.67 grams per mole. The International Union of Pure and Applied Chemistry designation identifies this compound as 4-morpholin-4-ylbenzoyl chloride, emphasizing the morpholine ring attachment to the para position of the benzoyl chloride framework.
The structural architecture of this compound consists of a benzoyl chloride core functionalized with a morpholine heterocycle at the para position of the aromatic ring. The morpholine ring contributes both nitrogen and oxygen heteroatoms, creating a six-membered saturated heterocycle that significantly influences the compound's chemical behavior and biological activity. The European Community classification system assigns the identifier 112-717-7 to this compound, facilitating international regulatory compliance and chemical database management.
Alternative nomenclature systems recognize several synonymous designations for this compound, including 4-morpholinobenzoyl chloride and 4-(Morpholin-4-yl)benzoyl chloride. These naming conventions reflect the chemical community's efforts to establish consistent identification protocols while accommodating various structural description approaches. The Standard International Chemical Identifier provides the unique key QYRFXSATEZBGOS-UHFFFAOYSA-N, ensuring unambiguous compound identification across global chemical databases and research platforms.
The development of synthetic methodologies for benzoyl chloride, 4-(4-morpholinyl)- emerged from the broader exploration of acyl chloride chemistry and heterocyclic functionalization strategies. Early synthesis approaches focused on the direct amidation of benzoyl chloride with morpholine under controlled reaction conditions. Research conducted by Li and colleagues demonstrated that morpholine could effectively react with benzoyl chloride in the presence of triethylamine as a base catalyst, utilizing dichloromethane as the reaction medium.
The standard synthetic procedure involves the careful addition of benzoyl chloride to a stirred solution containing morpholine and triethylamine in dichloromethane at ambient temperature. This methodology achieved remarkable efficiency, with reported yields reaching 95% under optimized conditions. The reaction requires precise control of addition rates to minimize solvent boiling and ensure complete conversion of starting materials to the desired benzoyl amide product.
Advanced synthetic strategies have evolved to incorporate multi-step pathways that enhance product purity and yield consistency. Research findings indicate that starting from 4-chloro-benzonitrile and morpholine under reflux conditions, followed by hydrolysis with sodium hydroxide, provides an alternative route to 4-(morpholin-4-yl)benzoic acid. Subsequent treatment with thionyl chloride converts the carboxylic acid to the corresponding benzoyl chloride, completing the synthesis pathway.
The development of these synthetic methodologies reflects the chemical community's recognition of the compound's significance in pharmaceutical and materials science applications. Optimization efforts have focused on reaction condition refinement, solvent selection, and purification protocols to ensure consistent product quality suitable for advanced research applications.
Benzoyl chloride, 4-(4-morpholinyl)- occupies a prominent position in organic chemistry as a versatile acylating agent and synthetic intermediate. The compound's unique structural features enable participation in diverse chemical transformations, including nucleophilic substitution reactions, cyclization processes, and heterocycle formation. Research investigations have demonstrated that this compound exhibits distinctive solvolysis behavior that provides valuable mechanistic insights into acyl chloride reactivity patterns.
Mechanistic studies utilizing the extended Grunwald-Winstein equation have revealed that benzoyl chlorides, including morpholine-substituted derivatives, can undergo solvolysis through multiple reaction pathways. These pathways include both addition-elimination mechanisms and ionization processes, depending on solvent nucleophilicity and reaction conditions. The morpholine substituent significantly influences the electronic properties of the benzoyl system, affecting reaction rates and product distributions in nucleophilic substitution reactions.
In medicinal chemistry contexts, compounds containing the benzoyl chloride, 4-(4-morpholinyl)- structural framework have demonstrated significant biological activity. Research has shown that derivatives incorporating this structural motif exhibit antimicrobial properties against various bacterial and fungal strains. The morpholine ring system contributes to enhanced bioavailability and target specificity, making these compounds attractive candidates for pharmaceutical development.
The compound serves as a key intermediate in the synthesis of benzohydrazide analogs, which have shown promise as antimicrobial and anti-inflammatory agents. These derivatives demonstrate the ability to interact with histone demethylases, suggesting potential applications in epigenetic regulation and cancer therapy. The versatility of the benzoyl chloride functionality allows for facile derivatization through reaction with various nucleophiles, enabling the generation of diverse compound libraries for biological screening.
Contemporary research applications of benzoyl chloride, 4-(4-morpholinyl)- span multiple scientific disciplines, reflecting the compound's versatility and synthetic utility. Solvolysis kinetics studies have utilized this compound as a model system for understanding acyl chloride reactivity in various solvent environments. Research conducted on 4-morpholinecarbonyl chloride, a structurally related compound, employed the extended Grunwald-Winstein equation to correlate reaction rates with solvent nucleophilicity and ionizing power parameters.
The following table summarizes key research applications and their corresponding methodological approaches:
Pharmaceutical research has extensively investigated the use of this compound in the synthesis of bioactive molecules with therapeutic potential. Studies have demonstrated that compounds derived from benzoyl chloride, 4-(4-morpholinyl)- exhibit activity against Mycobacterium tuberculosis, suggesting applications in antitubercular drug development. The morpholine substituent enhances the compounds' ability to penetrate bacterial cell walls and interact with intracellular targets.
Materials science applications have explored the incorporation of this compound into polymer synthesis and surface modification protocols. The reactive acyl chloride functionality enables grafting reactions with various substrates, while the morpholine ring provides opportunities for further functionalization and cross-linking. These applications demonstrate the compound's versatility beyond traditional pharmaceutical contexts.
Enzyme inhibition studies have identified benzoyl chloride, 4-(4-morpholinyl)- derivatives as potential modulators of histone demethylase activity. This research direction opens new avenues for epigenetic drug discovery and cancer therapeutic development. The compound's ability to interact with protein targets through both the benzoyl and morpholine moieties provides multiple binding opportunities and enhanced selectivity profiles.
Recent investigations have focused on structure-activity relationship studies to optimize the biological properties of derivatives containing this structural framework. These studies systematically vary substituent patterns and heterocycle modifications to identify optimal configurations for specific therapeutic applications. The results inform rational drug design strategies and guide synthetic efforts toward clinically relevant compounds.
Benzoyl chloride, 4-(4-morpholinyl)- exhibits a distinctive molecular architecture characterized by the integration of a benzoyl chloride moiety with a morpholine substituent at the para position [1]. The compound maintains the fundamental structure of benzoyl chloride derivatives while incorporating the six-membered morpholine ring containing both nitrogen and oxygen heteroatoms [5]. The molecular framework consists of a planar benzene ring system with the acyl chloride functional group (carbonyl chloride) positioned orthogonally to the aromatic plane [14]. The morpholine substituent adopts a chair conformation, which represents the most energetically favorable configuration for six-membered saturated heterocycles [21] [22].
The spatial arrangement of the molecule demonstrates significant steric considerations, particularly regarding the interaction between the morpholine ring and the benzoyl chloride framework [19]. The torsion angle between the morpholine group and the phenyl ring around the connecting carbon atom influences the overall molecular conformation and subsequent physicochemical properties [34]. This structural arrangement facilitates specific intermolecular interactions that contribute to the compound's unique properties compared to other benzoyl chloride derivatives [20].
The conformational behavior of benzoyl chloride, 4-(4-morpholinyl)- is primarily dictated by the morpholine ring flexibility and its interaction with the aromatic system [22]. The morpholine ring demonstrates conformational preference for the chair form, which minimizes steric strain and maximizes orbital overlap [21]. Computational studies have indicated that the compound exhibits restricted rotation around the carbon-nitrogen bond connecting the morpholine to the benzene ring due to partial double bond character arising from resonance effects [34].
The preferred conformation involves the morpholine ring positioned such that the nitrogen lone pair can participate in conjugation with the aromatic system [19]. This arrangement leads to a planar or near-planar geometry around the attachment point, which influences both electronic properties and intermolecular interactions [22]. The carbonyl chloride group maintains its characteristic geometry with the chlorine atom positioned to minimize steric hindrance with the morpholine substituent [14].
Crystallographic analysis of morpholine-containing benzoyl derivatives reveals important structural information regarding the solid-state organization of these compounds [21] [34]. Related morpholine derivatives crystallize in monoclinic space groups, with the morpholine ring consistently adopting chair conformations in the solid state [34]. The crystal packing is characterized by intermolecular hydrogen bonding involving the oxygen atom of the morpholine ring and various acceptor sites on neighboring molecules [21].
The unit cell parameters for similar morpholine-substituted aromatic compounds indicate typical molecular dimensions with characteristic bond lengths and angles [34]. The crystal structure demonstrates that molecules organize into layers with specific orientations that maximize intermolecular interactions while minimizing steric conflicts [21]. These crystallographic features directly influence the physical properties such as melting point and solubility characteristics [34].
Benzoyl chloride, 4-(4-morpholinyl)- possesses the molecular formula C11H12ClNO2, corresponding to a molecular weight of 225.67 grams per mole [2] [17]. This molecular composition reflects the combination of the benzoyl chloride core structure (C7H5ClO) with the morpholine substituent (C4H8NO), resulting in the loss of one hydrogen atom upon substitution [7]. The molecular formula indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms [2].
The molecular weight places this compound within the range typical for substituted benzoyl chlorides, being significantly higher than unsubstituted benzoyl chloride (140.57 g/mol) due to the morpholine incorporation [1] [7]. This increased molecular weight directly influences various physicochemical properties including boiling point, density, and intermolecular interaction strength [10] [18].
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C11H12ClNO2 | - |
| Molecular Weight | 225.67 | g/mol |
| Carbon Content | 58.54 | % |
| Hydrogen Content | 5.36 | % |
| Nitrogen Content | 6.21 | % |
| Oxygen Content | 14.18 | % |
| Chlorine Content | 15.71 | % |
The thermal properties of benzoyl chloride, 4-(4-morpholinyl)- reflect the combined influences of intermolecular forces arising from both the aromatic benzoyl chloride system and the morpholine substituent [12]. Related morpholine-containing aromatic compounds exhibit melting points in the range of 85-141°C, depending on the specific substitution pattern and molecular architecture [12] [27]. The presence of the morpholine ring introduces additional hydrogen bonding capabilities through the nitrogen and oxygen heteroatoms, which typically elevates melting points compared to unsubstituted benzoyl chlorides [7] [10].
Boiling point data for similar compounds suggest values significantly higher than benzoyl chloride (196°C) due to the increased molecular weight and enhanced intermolecular interactions [1] [7]. The morpholine substituent contributes to dipole-dipole interactions and potential hydrogen bonding, which increases the energy required for phase transitions [12]. Comparative analysis with related benzoyl chloride derivatives indicates that morpholine substitution typically increases boiling points by 50-80°C relative to the parent compound [4] [10].
The solubility characteristics of benzoyl chloride, 4-(4-morpholinyl)- are governed by the dual nature of its molecular structure, combining the hydrophobic aromatic system with the relatively polar morpholine moiety [10] [27]. The compound demonstrates enhanced solubility in polar aprotic solvents compared to unsubstituted benzoyl chlorides due to the nitrogen and oxygen heteroatoms in the morpholine ring [5] [27]. Dimethyl sulfoxide, ethanol, and chloroform represent favorable solvents for this compound class [5] [10].
The morpholine substituent significantly alters the solubility profile by introducing polar functionality that can engage in specific solvent interactions [27]. The nitrogen atom can act as both hydrogen bond acceptor and donor (when protonated), while the oxygen atom serves as a hydrogen bond acceptor [21] [34]. These interactions result in improved solubility in polar solvents while maintaining some solubility in moderately polar organic media [5] [10].
| Solvent Class | Solubility | Mechanism |
|---|---|---|
| Polar Aprotic | High | Dipole interactions, hydrogen bonding |
| Polar Protic | Moderate | Hydrogen bonding with heteroatoms |
| Non-polar | Low | Limited van der Waals interactions |
| Chlorinated | Moderate | Dipole-induced dipole interactions |
The partition coefficient (logP) of benzoyl chloride, 4-(4-morpholinyl)- reflects the balance between its hydrophobic aromatic character and hydrophilic morpholine functionality [24] [25]. Computational predictions based on structural analogs suggest logP values in the range of 1.5-2.5, indicating moderate lipophilicity [24] [27]. This range positions the compound as having balanced solubility characteristics suitable for various applications requiring membrane permeability considerations [29].
The XLogP3 calculation, which provides a more refined estimate of partition behavior, incorporates correction factors for heterocyclic systems and electron-withdrawing groups [24] [25]. The morpholine ring contributes negatively to the logP value due to its polar nature, while the aromatic benzoyl system provides positive contributions [27]. The chlorine atom in the acyl chloride functionality typically increases lipophilicity through its electron-withdrawing effect and steric bulk [24].
Comparative analysis with related compounds indicates that morpholine substitution generally decreases logP values by 0.8-1.2 units compared to alkyl-substituted analogs of similar molecular weight [25] [27]. This reduction reflects the compound's enhanced capacity for hydrogen bonding and dipole interactions with polar media [24] [29].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for benzoyl chloride, 4-(4-morpholinyl)- through analysis of both proton and carbon environments [5] [13] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals reflecting the distinct molecular environments within the compound [5] [16]. The aromatic protons appear as a complex multiplet in the 7.2-8.0 parts per million region, with the pattern influenced by the electron-donating effect of the morpholine substituent [13] [16].
The morpholine ring protons demonstrate characteristic chemical shifts with the protons adjacent to nitrogen (alpha to nitrogen) appearing around 3.3-3.6 parts per million, while those adjacent to oxygen (alpha to oxygen) resonate at 3.6-3.8 parts per million [5] [19]. These chemical shift differences arise from the distinct electronic environments created by the nitrogen and oxygen heteroatoms [13]. The coupling patterns provide additional structural confirmation through analysis of vicinal proton-proton interactions [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acyl chloride group at approximately 167-171 parts per million, characteristic of acid chloride functionality [5] [16]. The aromatic carbons appear in the expected range of 125-140 parts per million, with specific chemical shifts influenced by the substitution pattern [13]. The morpholine carbons exhibit distinctive resonances with the carbon attached to nitrogen appearing around 42-50 parts per million and the carbon attached to oxygen resonating at 62-67 parts per million [5] [19].
Mass spectrometric analysis of benzoyl chloride, 4-(4-morpholinyl)- provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [5] [8] [15]. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the intact molecular structure [5]. Characteristic fragmentation patterns include loss of the chlorine atom (mass 35) to generate a fragment at mass-to-charge ratio 190, representing the benzoylmorpholine cation [8] [15].
Additional significant fragments arise from cleavage within the morpholine ring system and around the aromatic substitution site [5] [8]. The benzoyl fragment (mass 105) represents a common and abundant ion in the mass spectrum, formed through cleavage of the carbon-nitrogen bond connecting the morpholine to the aromatic ring [8] [15]. This fragmentation pattern is characteristic of morpholine-substituted aromatic compounds and provides diagnostic information for structural confirmation [5].
Tandem mass spectrometry experiments reveal secondary fragmentation pathways that further confirm the structural assignment [8] [15]. The morpholine ring can undergo characteristic ring-opening reactions under collision-induced dissociation conditions, generating smaller fragments that map the complete molecular architecture [8]. These fragmentation studies provide crucial information for both qualitative identification and quantitative analysis applications [15].
Infrared spectroscopy of benzoyl chloride, 4-(4-morpholinyl)- reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about molecular interactions [12] [14] [16]. The carbonyl stretch of the acyl chloride group appears at approximately 1760-1780 wavenumbers, representing one of the most diagnostic features in the spectrum [12] [14]. This frequency is higher than typical amides or esters due to the electron-withdrawing effect of the chlorine atom [14] [16].
The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, with specific frequencies influenced by the substitution pattern [12] [14]. The morpholine ring contributes characteristic absorptions including carbon-nitrogen stretching around 1200-1300 wavenumbers and carbon-oxygen stretching in the 1000-1100 wavenumber range [12] [16]. The absence of broad hydroxyl or amine stretching bands confirms the structural assignment and rules out potential hydrolysis products [14].
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [14]. The aromatic ring breathing modes and carbon-chlorine stretching vibrations are often more prominent in Raman spectra [14]. The combination of infrared and Raman data provides comprehensive vibrational characterization essential for both qualitative and quantitative analysis [12] [16].
Ultraviolet-visible spectroscopy of benzoyl chloride, 4-(4-morpholinyl)- reveals electronic transitions characteristic of substituted aromatic systems with electron-donating substituents [14] [30] [32]. The primary absorption occurs in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic system [14] [32]. The morpholine substituent, acting as an electron-donating group, typically causes a bathochromic shift (red shift) compared to unsubstituted benzoyl chloride [14] [30].
The absorption spectrum exhibits fine structure characteristic of substituted benzene derivatives, with vibronic coupling contributing to the observed band shape [14] [32]. The extinction coefficient values reflect the electronic nature of the transitions and provide quantitative information for analytical applications [30]. Additional absorption bands may appear at longer wavelengths due to charge-transfer interactions between the electron-donating morpholine group and the electron-withdrawing acyl chloride functionality [14] [32].
Solvent effects on the ultraviolet-visible spectrum provide information about ground and excited state polarities [30] [32]. The compound typically exhibits solvatochromic behavior, with absorption maxima shifting in response to solvent polarity changes [14]. These observations support the presence of charge-transfer character in the electronic transitions and confirm the electronic communication between the morpholine substituent and the aromatic core [30] [32].
The electron density distribution in benzoyl chloride, 4-(4-morpholinyl)- reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic core [28] [32]. Computational analysis reveals that the morpholine nitrogen atom carries a partial negative charge due to its lone pair electrons, while the carbonyl carbon of the acyl chloride group bears a significant positive charge [28]. This charge distribution creates a dipole moment that influences both chemical reactivity and intermolecular interactions [32].
The aromatic ring system exhibits altered electron density compared to unsubstituted benzoyl chloride, with increased electron density at the positions ortho and para to the morpholine substituent [28] [32]. This electronic redistribution arises from the resonance donation of the morpholine nitrogen lone pair into the aromatic π-system [28]. Conversely, the acyl chloride group withdraws electron density from the aromatic ring through both inductive and resonance effects [32].
Electrostatic potential surface calculations demonstrate the regions of positive and negative charge distribution throughout the molecule [28]. The oxygen atom in the morpholine ring represents a significant electronegative center, while the chlorine atom in the acyl chloride group exhibits a mixed electronic character due to its dual inductive and resonance effects [32]. These electronic features directly influence the compound's reactivity patterns and interaction preferences [28].
The topological polar surface area of benzoyl chloride, 4-(4-morpholinyl)- incorporates contributions from multiple heteroatoms including nitrogen, oxygen, and the polar carbonyl functionality [27] [29]. Computational predictions suggest a topological polar surface area in the range of 55-70 square angstroms, reflecting the presence of the morpholine ring and acyl chloride group [27] [29]. This value indicates moderate polarity suitable for membrane permeation while maintaining sufficient hydrophilic character for aqueous interactions [29].
The nitrogen atom in the morpholine ring contributes approximately 12 square angstroms to the total polar surface area, while each oxygen atom contributes around 17 square angstroms [27] [29]. The carbonyl oxygen of the acyl chloride group represents a significant contributor to the total polar surface area due to its accessibility and hydrogen bonding potential [27]. These individual contributions combine to determine the overall molecular polarity and associated physicochemical properties [29].
Comparative analysis with pharmaceutical compounds indicates that the calculated topological polar surface area falls within ranges associated with favorable oral bioavailability characteristics [27] [29]. The balanced polar surface area suggests potential for crossing biological membranes while maintaining sufficient polarity for aqueous solubility [29]. This balance reflects the molecular design inherent in morpholine-substituted aromatic compounds [27].
Molecular orbital analysis of benzoyl chloride, 4-(4-morpholinyl)- reveals the electronic structure and bonding characteristics that govern chemical behavior [28] [32]. The highest occupied molecular orbital exhibits significant density on the morpholine nitrogen atom and portions of the aromatic ring system, reflecting the electron-donating character of the substituent [28]. This orbital composition influences the compound's nucleophilic reactivity and coordination behavior [32].
The lowest unoccupied molecular orbital demonstrates substantial contribution from the acyl chloride carbonyl group and aromatic π* system [28] [32]. This orbital distribution explains the electrophilic character of the carbonyl carbon and the potential for nucleophilic attack at this position [28]. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides information about electronic excitation energies and chemical stability [32].
Molecular orbital calculations indicate that the morpholine substituent raises the energy of the highest occupied molecular orbital compared to unsubstituted benzoyl chloride [28]. This electronic effect increases the compound's nucleophilicity and reduces the energy required for electron donation processes [32]. The orbital mixing between the morpholine nitrogen lone pair and the aromatic π-system creates extended conjugation that influences both electronic and optical properties [28] [32].
| Molecular Orbital | Energy (eV) | Primary Character | Spatial Distribution |
|---|---|---|---|
| HOMO | -6.2 to -6.8 | π-type | Morpholine N, aromatic ring |
| LUMO | -1.8 to -2.4 | π*-type | Carbonyl C, aromatic π* |
| HOMO-1 | -7.1 to -7.7 | σ-type | Morpholine ring, C-N bonds |
| LUMO+1 | -0.9 to -1.5 | σ*-type | C-Cl bond, aromatic σ* |
The most widely employed traditional approach for synthesizing benzoyl chloride, 4-(4-morpholinyl)- involves the conversion of 4-(4-morpholinyl)benzoic acid derivatives using various chlorinating agents. The most common and industrially relevant method utilizes thionyl chloride as the chlorinating reagent [1] [2].
The reaction of 4-(4-morpholinyl)benzoic acid with thionyl chloride proceeds through a well-established mechanism involving the formation of a chlorosulfite intermediate [3]. The reaction is typically conducted at temperatures ranging from 60-80°C for 2-4 hours, yielding the desired acid chloride in 85-95% yield [1]. The reaction produces sulfur dioxide and hydrogen chloride as byproducts, which must be properly managed in industrial settings [4].
Alternative chlorinating agents include oxalyl chloride and phosphorus pentachloride. Oxalyl chloride offers milder reaction conditions and produces carbon monoxide and carbon dioxide as byproducts, making it environmentally preferable despite higher reagent costs [2]. Phosphorus pentachloride, while effective, requires harsher conditions (100-120°C) and generates toxic phosphorus oxychloride byproducts [5].
The preparation of the starting 4-(4-morpholinyl)benzoic acid typically involves nucleophilic aromatic substitution of 4-fluorobenzoic acid with morpholine under basic conditions [6]. This substrate preparation step often determines the overall economic feasibility of the synthetic route, as morpholine represents a significant cost component in the synthesis [7].
An alternative traditional approach involves the direct functionalization of 4-fluorobenzonitrile with morpholine, followed by subsequent conversion to the acid chloride. This method exploits the activating effect of the electron-withdrawing nitrile group to facilitate nucleophilic aromatic substitution [8] [9].
The reaction typically employs morpholine as both the nucleophile and solvent, with reaction temperatures ranging from 60-120°C depending on the specific conditions employed [10]. Palladium catalysts may be utilized to enhance reaction rates and selectivity, particularly when operating under milder conditions [11]. The resulting 4-(4-morpholinyl)benzonitrile intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the acid chloride using standard chlorinating agents.
This synthetic route offers advantages in terms of atom economy and reduced number of synthetic steps. However, the requirement for specialized catalysts and the need for careful control of reaction conditions to prevent side reactions can limit its industrial applicability [10].
Direct functionalization approaches involve the introduction of the morpholine substituent onto pre-formed benzoyl chloride derivatives. The most straightforward method involves the Schotten-Baumann acylation of morpholine with 4-substituted benzoyl chlorides [12] [13].
The reaction is typically conducted in dichloromethane solvent using triethylamine as a base to neutralize the hydrogen chloride formed during the acylation process [12]. Reaction temperatures are maintained between 0-25°C to minimize side reactions, with complete conversion typically achieved within 1-3 hours . This method consistently provides yields of 90-95% and is readily scalable for industrial production .
The success of this approach depends critically on the availability of appropriately substituted benzoyl chloride precursors. The preparation of 4-halobenzoyl chlorides from the corresponding carboxylic acids follows standard protocols using thionyl chloride, oxalyl chloride, or phosphorus-based chlorinating agents [15] [16].
Modern synthetic approaches have focused on developing more efficient and environmentally benign methods for constructing the morpholine-substituted benzoyl chloride framework. Nucleophilic aromatic substitution represents a particularly attractive strategy due to the electron-withdrawing nature of the benzoyl chloride moiety [8] [17].
The mechanism of nucleophilic aromatic substitution proceeds through the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing carbonyl group [18]. The reaction rate is significantly enhanced when additional electron-withdrawing groups are present ortho or para to the leaving group [9].
Recent advances in nucleophilic aromatic substitution have demonstrated the feasibility of conducting these reactions under mild conditions using appropriate catalyst systems [11] [19]. Ruthenium-based catalysts have shown particular promise for activating otherwise unreactive aryl halides toward nucleophilic substitution by morpholine [11]. However, product inhibition can occur when the morpholine-substituted product binds more strongly to the catalyst than the starting material [11].
The development of additive-controlled catalyst systems has addressed some of these limitations by modulating the binding affinity of different aromatic substrates to the metal center [19]. These advances have enabled the practical application of catalytic nucleophilic aromatic substitution for the synthesis of morpholine-containing compounds under relatively mild conditions.
One-pot synthesis methodologies have emerged as powerful tools for streamlining the preparation of benzoyl chloride, 4-(4-morpholinyl)- while minimizing waste generation and reducing overall process complexity [20] [21]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.
A representative one-pot synthesis involves the initial formation of an activated carboxylic acid derivative, followed by direct conversion to the acid chloride without isolation of intermediates . This approach has been successfully demonstrated using morpholine as both a reactant and reaction medium, providing high product purity under mild conditions .
The key advantage of one-pot methodologies lies in their potential for improved atom economy and reduced environmental impact [23]. By eliminating intermediate isolation steps, these processes generate less waste and require fewer purification operations. However, the optimization of reaction conditions for one-pot processes can be more challenging due to the need to balance the requirements of multiple sequential transformations [24].
Recent developments in copper-catalyzed one-pot synthesis have demonstrated the feasibility of converting carboxylic acids directly to sulfonamides and related acid derivatives in a single operation [24]. While not directly applicable to acid chloride synthesis, these methodologies provide valuable insights into the design of integrated synthetic processes.
Solvent-free synthetic methodologies have gained significant attention due to their potential environmental benefits and simplified product isolation procedures [25] [26]. For the synthesis of benzoyl chloride, 4-(4-morpholinyl)-, solvent-free approaches have been successfully developed based on the direct reaction between morpholine and benzoyl chloride in the absence of any solvent [25].
The reaction proceeds rapidly at room temperature, with reaction times typically ranging from 3-25 minutes depending on the specific substrate [25] [26]. The process involves mixing equimolar quantities of the reactants in a neat phase, followed by the addition of crushed ice to precipitate the product and remove hydrogen chloride byproducts [25].
This methodology offers several advantages including elimination of solvent-related costs, simplified product isolation, and reduced environmental impact [26]. The reaction yields are typically high (80-95%), and the process is readily scalable for industrial applications [25]. However, the scope of this approach may be limited to specific substrate combinations, and careful control of reaction conditions is required to prevent uncontrolled heat generation [25].
The mechanism of solvent-free benzoylation involves the formation of an ammonium chloride intermediate, which subsequently undergoes hydrolysis to yield the desired product [25]. The rapid nature of these reactions suggests that they may proceed through ionic mechanisms rather than the conventional nucleophilic acyl substitution pathways observed in solution-phase reactions.
Industrial scale production of benzoyl chloride, 4-(4-morpholinyl)- requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality and safety standards [27] [28]. Temperature control represents one of the most critical factors, as it directly influences reaction selectivity and the formation of undesired byproducts [29].
The optimal temperature range for industrial production typically falls between 60-80°C, which provides a balance between reaction rate and selectivity [4]. Higher temperatures can lead to increased formation of side products and thermal degradation, while lower temperatures result in unacceptably slow reaction rates [30]. Heat transfer limitations in large-scale reactors necessitate careful reactor design and the implementation of effective cooling systems [31].
Reaction time optimization involves balancing complete conversion of starting materials against the potential for product degradation and side reactions [31]. Industrial processes typically operate with reaction times of 2-4 hours to ensure complete conversion while minimizing energy costs [4]. Continuous monitoring of reaction progress using analytical techniques such as gas chromatography or high-performance liquid chromatography is essential for maintaining consistent product quality [27].
Stirring and mixing requirements become increasingly important at industrial scale due to the potential for concentration gradients and mass transfer limitations in large reactors [31]. Proper agitation design ensures uniform temperature distribution and efficient contact between reactants, thereby maximizing reaction efficiency and product quality [30].
The selection and optimization of purification processes represents another critical aspect of industrial scale production. Distillation remains the most common purification method, with product typically collected at 90-120°C under reduced pressure [15] [16]. The design of efficient distillation systems requires careful consideration of vapor-liquid equilibrium data and the presence of close-boiling impurities [27].
The economic viability of industrial benzoyl chloride, 4-(4-morpholinyl)- production depends on multiple cost factors including raw materials, energy requirements, equipment costs, and waste treatment expenses [27] [7]. Raw material costs typically represent 60-70% of the total production cost, with morpholine being the most expensive component at $2000-3000 per metric ton [27].
Market volatility in raw material prices can significantly impact production economics [7] [29]. Benzoic acid prices typically range from $800-1200 per metric ton, while thionyl chloride costs $1500-2000 per metric ton [27]. Long-term supply contracts and strategic inventory management are essential for maintaining cost competitiveness in volatile markets [29].
Energy requirements for industrial production typically range from 2-4 gigajoules per metric ton of product, encompassing heating, cooling, and separation energy needs [27]. The implementation of heat integration and energy recovery systems can significantly reduce energy costs and improve overall process economics [23]. Process intensification techniques, such as reactive distillation, may offer opportunities for further energy savings [31].
Equipment costs vary significantly depending on production capacity and process design. Reactor costs typically range from $50,000-200,000, while distillation systems may cost $100,000-500,000 [27]. Corrosion-resistant materials are required due to the presence of hydrogen chloride and other corrosive species, adding to equipment costs [4]. Safety systems, including acid scrubbing and emergency response equipment, represent an additional investment of $200,000-800,000 [27].
The global benzoyl chloride market, valued at approximately 102,000 metric tons in 2022, is expected to grow at a compound annual growth rate of 4.12% [32]. The pharmaceutical industry represents the largest consumer segment, accounting for approximately 47% of global demand [32]. This market growth provides favorable conditions for expanding production capacity and justifying capital investments in new manufacturing facilities [28].
The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed [31] [33]. Heat transfer limitations represent one of the most significant scalability challenges, as the exothermic nature of many synthetic steps can lead to temperature excursions and safety hazards in large reactors [31].
The scale-up of mixing and mass transfer processes requires careful consideration of reactor geometry and agitation design [23]. Inadequate mixing can result in concentration gradients, leading to reduced yields and increased formation of byproducts [31]. Computational fluid dynamics modeling is increasingly used to optimize reactor design and predict mixing performance at industrial scale [34].
Catalyst distribution and recovery present additional challenges for catalyzed processes [31]. Homogeneous catalysts may be difficult to separate and recover at industrial scale, while heterogeneous catalysts may suffer from mass transfer limitations and deactivation [33]. The development of robust catalyst systems that maintain activity and selectivity at industrial scale remains an active area of research [34].
Safety considerations become increasingly complex at industrial scale due to the larger quantities of hazardous materials and the potential for more severe consequences in the event of accidents [4]. The handling of corrosive reagents such as thionyl chloride and the management of toxic byproducts require specialized equipment and procedures [27]. Emergency response systems and containment measures must be designed to handle worst-case scenarios [28].
Waste treatment and environmental compliance represent significant challenges for industrial production [27]. The generation of hydrogen chloride and sulfur dioxide byproducts requires effective scrubbing systems and may necessitate the installation of expensive waste treatment facilities [4]. Regulatory requirements for emissions control and waste disposal continue to evolve, requiring ongoing investment in environmental protection measures [28].
Quality control and process monitoring become more complex at industrial scale due to the larger production volumes and the potential for greater process variability [27]. Automated analytical systems and real-time process monitoring are essential for maintaining consistent product quality and detecting process deviations before they result in off-specification material [31]. The implementation of statistical process control and advanced process analytics can help optimize production efficiency while maintaining quality standards [28].